(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone OR-1896 is an anilide and a member of acetamides.
Brand Name: Vulcanchem
CAS No.: 220246-81-1
VCID: VC20828852
InChI: InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1
SMILES: CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

CAS No.: 220246-81-1

Cat. No.: VC20828852

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone - 220246-81-1

Specification

Description OR-1896 is an anilide and a member of acetamides.
CAS No. 220246-81-1
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide
Standard InChI InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1
Standard InChI Key GDZXNMWZXLDEKG-MRVPVSSYSA-N
Isomeric SMILES C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
SMILES CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator